molecular formula C11H11NO4 B6346077 3-(2,3-Dimethoxyphenyl)-1,2-oxazol-5-ol CAS No. 1188049-17-3

3-(2,3-Dimethoxyphenyl)-1,2-oxazol-5-ol

Cat. No. B6346077
CAS RN: 1188049-17-3
M. Wt: 221.21 g/mol
InChI Key: RXTLGNIRBBHONC-UHFFFAOYSA-N
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Description

The compound “3-(2,3-Dimethoxyphenyl)-1,2-oxazol-5-ol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR, 1H NMR, and 13C NMR spectroscopy . These techniques provide information about the types of bonds and functional groups present in the molecule.

Scientific Research Applications

Antinociceptive Effects

In a study , the synthetic chalcone 3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DMFP) demonstrated antinociceptive effects in mouse models of induced nociception. This suggests that related compounds, including 2,3-dimethoxycinnamic acid, may have potential as pain-relieving agents.

Safety and Hazards

The safety data sheet for a similar compound, “3-(2,3-Dimethoxyphenyl)propionic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future research directions for “3-(2,3-Dimethoxyphenyl)-1,2-oxazol-5-ol” could involve further exploration of its synthesis, characterization, and potential applications. For instance, similar compounds have shown potential in treating certain conditions, suggesting that “3-(2,3-Dimethoxyphenyl)-1,2-oxazol-5-ol” might also have therapeutic potential .

properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-14-9-5-3-4-7(11(9)15-2)8-6-10(13)16-12-8/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTLGNIRBBHONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethoxyphenyl)-1,2-oxazol-5-ol

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